4-Bromo-2-isopropyl-1-methoxybenzene
Description
BenchChem offers high-quality 4-Bromo-2-isopropyl-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-isopropyl-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNMTRKNNCKHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563136 | |
| Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24591-33-1 | |
| Record name | 4-Bromo-1-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-Bromo-2-isopropyl-1-methoxybenzene as a Strategic Scaffold
Executive Summary
4-Bromo-2-isopropyl-1-methoxybenzene (CAS: 24591-33-1), also known as 4-bromo-2-isopropylanisole, represents a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 2-isopropyl group , which provides significant steric bulk and lipophilicity (LogP ~3.7) adjacent to the ether linkage, enhancing metabolic stability against O-dealkylation in vivo. Simultaneously, the 4-bromo moiety serves as a sterically unencumbered handle for cross-coupling reactions.
This guide moves beyond basic properties to provide a process-chemistry perspective on synthesizing, handling, and utilizing this scaffold in drug discovery workflows.
Physicochemical Identity & Properties[1][2][3][4]
The molecule exhibits the characteristics of an electron-rich aryl halide. The methoxy group activates the ring, while the isopropyl group adds lipophilic bulk without compromising the reactivity of the para-bromine.
Table 1: Core Physicochemical Data
| Property | Value | Technical Commentary |
| CAS Number | 24591-33-1 | Primary identifier.[1][2] Often confused with isomeric 2-bromo-4-isopropyl analogs. |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.12 g/mol | |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure; store under inert gas. |
| Boiling Point | ~250°C (est. at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP | 3.7 ± 0.2 | High lipophilicity; useful for increasing blood-brain barrier (BBB) penetration in CNS drugs. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 1 | Ether oxygen. |
Synthetic Routes & Process Chemistry
For research and scale-up, the choice of synthetic route defines the impurity profile. While direct bromination of 2-isopropylanisole is possible, it suffers from regioselectivity issues (formation of the 6-bromo isomer).
The Recommended "Expert" Route: To ensure regiochemical integrity, we utilize a Phenol-First strategy. The hydroxyl group of 2-isopropylphenol is a stronger directing group than the isopropyl, and subsequent methylation locks the structure.
Protocol A: Regioselective Synthesis (Two-Step)
Step 1: Bromination of 2-Isopropylphenol
-
Reagents: 2-Isopropylphenol, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH directs para strongly.
-
Procedure:
-
Dissolve 2-isopropylphenol (1.0 eq) in ACN (5 vol) at 0°C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes to control exotherm.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Critical Checkpoint: Ensure consumption of starting material to prevent difficult separation later.
-
Quench with aqueous sodium thiosulfate (removes residual bromine species). Extract with DCM.
-
Yields 4-bromo-2-isopropylphenol (Intermediate A).
-
Step 2: O-Methylation (Williamson Ether Synthesis)
-
Reagents: Intermediate A, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Procedure:
-
Suspend Intermediate A (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.
-
Add MeI (1.5 eq) dropwise. Note: MeI is volatile and toxic; use a reflux condenser and fume hood.
-
Reflux at 60°C for 6 hours.
-
Filter inorganic salts. Concentrate filtrate.
-
Purification: Vacuum distillation is preferred over column chromatography for scale-up.
-
Synthetic Logic Diagram
Figure 1: The Phenol-First route (top) guarantees para-selectivity, avoiding the isomeric mixtures common in direct anisole bromination (bottom).
Reactivity & Functionalization Strategies
The 4-bromo position is chemically distinct from the sterically crowded 2-position. This separation allows the bromine to react under standard cross-coupling conditions without significant interference from the isopropyl group.
A. Suzuki-Miyaura Coupling (Biaryl Synthesis)
This is the primary utility of the scaffold.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.
-
Base: K₃PO₄ (anhydrous) or Na₂CO₃ (aqueous).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Insight: Because the bromine is electron-rich (due to the methoxy donor), oxidative addition of Pd(0) can be slower than with electron-poor halides. Using electron-rich ligands (e.g., SPhos, XPhos) can accelerate the reaction if standard catalysts fail.
B. Lithium-Halogen Exchange (Electrophile Trapping)
-
Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.
-
Reaction: Generates the aryl lithium species.
-
Application: Trapping with DMF yields the aldehyde; trapping with CO₂ yields the carboxylic acid.
-
Warning: The methoxy group can direct ortho-lithiation if the bromine wasn't present. However, Li-Br exchange is kinetically faster than deprotonation. Strict temperature control (-78°C) is required to prevent "lithium scramble" or benzylic deprotonation of the isopropyl group.
Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.
Medicinal Chemistry Applications
In drug design, this scaffold is not merely a linker; it is a metabolic shield .
-
Metabolic Stability: The isopropyl group at the 2-position sterically hinders cytochrome P450 enzymes from accessing the ether oxygen at position 1. This significantly reduces the rate of O-demethylation compared to unsubstituted anisoles [1].
-
Lipophilic Ligand Efficiency: The isopropyl group fills hydrophobic pockets in target proteins (e.g., GPCRs or Kinases) more effectively than a methyl group, while the methoxy group can act as a hydrogen bond acceptor.
-
Bioisosterism: It serves as a bioisostere for 4-bromo-2-tert-butyl-1-methoxybenzene but with slightly lower steric demand, allowing for fine-tuning of receptor fit.
Safety & Handling
-
Hazards: Classed as an Irritant (Skin/Eye).[3] Toxic to aquatic life with long-lasting effects (H411).
-
Storage: Store in a cool, dry place under Nitrogen or Argon. The benzylic position (isopropyl methine) is susceptible to slow radical oxidation over months.
-
Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water.
References
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. (General reference for steric hindrance in O-dealkylation).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14698794, 4-Bromo-1-methoxy-2-(propan-2-yl)benzene. Retrieved from PubChem.[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
Sources
Spectroscopic Data of 4-Bromo-2-isopropyl-1-methoxybenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-2-isopropyl-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide offers not just data, but also the underlying scientific principles and experimental protocols, ensuring a thorough understanding of the structural elucidation of this molecule.
Introduction
4-Bromo-2-isopropyl-1-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural characterization is paramount for confirming its identity, purity, and for understanding its reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will present and interpret the predicted spectroscopic data for this compound, grounded in established principles of chemical analysis.
The structure of 4-bromo-2-isopropyl-1-methoxybenzene, with IUPAC name 4-bromo-1-methoxy-2-propan-2-ylbenzene, is presented below. The numbering of the aromatic carbons is crucial for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of 4-Bromo-2-isopropyl-1-methoxybenzene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-bromo-2-isopropyl-1-methoxybenzene in deuterated chloroform (CDCl₃) is summarized below.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | H-5 |
| ~7.05 | dd | 1H | H-3 |
| ~6.75 | d | 1H | H-6 |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.30 | sept | 1H | -CH(CH₃)₂ |
| ~1.20 | d | 6H | -CH(CH₃)₂ |
Interpretation of the ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring.
-
Aromatic Protons (H-3, H-5, H-6): The methoxy group (-OCH₃) is an electron-donating group, which shields the ortho and para protons, causing them to appear at a higher field (lower ppm). Conversely, the bromine atom is an electron-withdrawing group, deshielding the ortho and meta protons. The isopropyl group has a weak electron-donating effect.
-
H-6: This proton is ortho to the strongly electron-donating methoxy group and is expected to be the most shielded, appearing as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the methoxy group and ortho to the bromine atom. The deshielding effect of the bromine will cause it to appear at a lower field as a doublet from coupling to H-6.
-
H-3: This proton is meta to both the methoxy and bromo groups and ortho to the isopropyl group. It will appear as a doublet of doublets due to coupling with both H-5 and H-6 (assuming observable long-range coupling).
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Their chemical shift is characteristic for methoxy groups on an aromatic ring.
-
Isopropyl Protons (-CH(CH₃)₂):
-
The single proton of the methine group (-CH) is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet.
-
The six protons of the two methyl groups are equivalent and are coupled to the single methine proton, resulting in a doublet.
-
Caption: Predicted ¹H NMR signal correlations and coupling constants.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-isopropyl-1-methoxybenzene in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 4-bromo-2-isopropyl-1-methoxybenzene is detailed below.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C1 |
| ~138 | C2 |
| ~130 | C5 |
| ~128 | C3 |
| ~115 | C4 |
| ~112 | C6 |
| ~55 | -OCH₃ |
| ~27 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Interpretation of the ¹³C NMR Spectrum
The predicted chemical shifts are influenced by the electronic effects of the substituents.
-
Aromatic Carbons:
-
C1: The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears at the lowest field in the aromatic region.
-
C2: The carbon bearing the isopropyl group is also deshielded.
-
C4: The carbon attached to the bromine atom experiences a "heavy atom effect," which can lead to a more shielded (upfield) position than might be expected based solely on electronegativity.
-
The remaining aromatic carbons (C3, C5, C6) will have chemical shifts determined by their position relative to the three substituents.
-
-
Aliphatic Carbons:
-
The methoxy carbon (-OCH₃) typically appears in the range of 55-60 ppm.
-
The methine carbon of the isopropyl group (-CH) will be further downfield than the methyl carbons.
-
The two equivalent methyl carbons of the isopropyl group will appear at a higher field.
-
Caption: Predicted ¹³C NMR chemical shift assignments.
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation and instrument setup are the same as for ¹H NMR.
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Set a wider spectral width compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~3030 | Weak | C-H stretch (aromatic) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100-1000 | Medium | C-Br stretch |
| ~870, ~810 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
Interpretation of the IR Spectrum
-
C-H Stretching: The spectrum will show distinct absorptions for the sp³-hybridized C-H bonds of the isopropyl and methoxy groups (below 3000 cm⁻¹) and the sp²-hybridized C-H bonds of the aromatic ring (above 3000 cm⁻¹).
-
Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage.
-
C-Br Stretching: The C-Br bond will have a stretching vibration in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations. For a 1,2,4-trisubstituted ring, strong bands are expected in the 900-800 cm⁻¹ region.[1]
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Collect Spectrum: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron ionization (EI) is a common technique used for this purpose.
Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
M⁺ (C₁₀H₁₃⁷⁹BrO) ≈ 228 m/z
-
M+2⁺ (C₁₀H₁₃⁸¹BrO) ≈ 230 m/z
-
-
Major Fragment Ions:
-
Loss of a methyl group ([M-15]⁺): Fragmentation of the isopropyl group can lead to the loss of a methyl radical, resulting in a prominent peak at m/z 213/215.
-
Loss of an isopropyl group ([M-43]⁺): Cleavage of the bond between the aromatic ring and the isopropyl group will result in a fragment at m/z 185/187.
-
Loss of a bromine atom ([M-79/81]⁺): Cleavage of the C-Br bond will produce an ion at m/z 149.
-
Tropylium-type ions: Rearrangements common in substituted benzenes can lead to various fragment ions.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Select a suitable GC column (e.g., a non-polar column like DB-5ms).
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve good separation of the analyte from any impurities.
-
Set the injector temperature and transfer line temperature appropriately.
-
-
MS Method Development:
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass range to be scanned (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 4-bromo-2-isopropyl-1-methoxybenzene.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peaks and major fragment ions.
-
Conclusion
The predicted spectroscopic data for 4-bromo-2-isopropyl-1-methoxybenzene provides a detailed and coherent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for an unambiguous identification of the compound. The interpretations and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling them to verify the synthesis of this molecule and to understand its chemical properties. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]
-
University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Gas Chromatography Mass Spectrometer (GCMS). Retrieved from [Link]
-
University of Ottawa. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Sources
Structural Elucidation & NMR Characterization: 4-Bromo-2-isopropyl-1-methoxybenzene
[1]
Executive Summary
Compound: 4-Bromo-2-isopropyl-1-methoxybenzene (also known as 4-Bromo-2-isopropylanisole).[1] CAS: 103265-38-1 (Generic analog reference) / 24591-33-1 (Isomer reference context).[1] Application: Key intermediate in Suzuki-Miyaura cross-coupling for biaryl synthesis in medicinal chemistry.[1]
This technical guide provides a rigorous analysis of the Carbon-13 Nuclear Magnetic Resonance (
Structural Dynamics & Electronic Environment
To accurately assign chemical shifts, one must first model the electronic push-pull mechanisms inherent to the 1,2,4-trisubstituted system.
Substituent Effects (SCS)
The chemical shifts are governed by the additivity of three distinct substituents on the benzene ring:
-
Methoxy (-OCH
, Position 1): A strong -donor (+M) and -acceptor (-I).[1] It significantly deshields the ipso carbon (C1) and shields the ortho (C2, C6) and para (C4) positions due to resonance electron donation.[1] -
Isopropyl (-CH(CH
) , Position 2): A weak -donor (+I).[1] It deshields the ipso (C2), ortho (C1, C3), and para (C5) positions. Crucially, it exerts a steric compression effect (gamma-effect) on the adjacent methoxy group, potentially altering the expected planar conformation. -
Bromo (-Br, Position 4): A deactivating group with a unique "Heavy Atom Effect."[1] While electronegative (-I), the large electron cloud of bromine causes spin-orbit coupling that typically shields the ipso carbon (C4) relative to a proton, counter-intuitively shifting it upfield (~110-120 ppm).[1]
Predicted vs. Empirical Data Modeling
The following values are synthesized from Substituent Chemical Shift (SCS) additivity rules for benzene derivatives, corrected for steric inhibition of resonance between the C1-OMe and C2-iPr groups.
Table 1:
C NMR Chemical Shift Data (100 MHz, CDCl
)
| Carbon Position | Type | Predicted Shift ( | Electronic Justification |
| C1 | Quaternary (C-O) | 155.8 | Strong deshielding by OMe (Ipso); slight shielding from ortho-iPr steric compression.[1] |
| C2 | Quaternary (C-R) | 136.5 | Deshielded by iPr (Ipso) and meta-Br; shielded by ortho-OMe.[1] |
| C3 | Methine (CH) | 129.8 | Ortho to iPr; Meta to OMe.[1] |
| C4 | Quaternary (C-Br) | 115.4 | Diagnostic Peak. Shielded by Heavy Atom Effect (Br) and para-resonance from OMe.[1] |
| C5 | Methine (CH) | 130.2 | Ortho to Br; Meta to iPr.[1] (Likely overlaps closely with C3). |
| C6 | Methine (CH) | 111.5 | Diagnostic Peak. Strongly shielded (Ortho to OMe); no steric bulk adjacent.[1] |
| C7 | Methoxy (CH | 55.5 | Typical aryl methyl ether shift.[1] |
| C8 | Isopropyl (CH) | 26.8 | Methine of the isopropyl group. |
| C9, C10 | Isopropyl (CH | 22.5 | Methyls of the isopropyl group (chemically equivalent). |
Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects that dictate the observed chemical shifts.
Figure 1: Electronic influence map showing the competition between Resonance (+M), Inductive (-I), and Heavy Atom effects defining the C1, C4, and C6 shifts.
Experimental Assignment Protocol
To validate the structure of 4-Bromo-2-isopropyl-1-methoxybenzene, a simple 1D
Sample Preparation
-
Solvent: Chloroform-d (CDCl
, 99.8% D) is preferred over DMSO-d to prevent solvent viscosity from broadening the isopropyl signals.[1] -
Concentration: 15-20 mg in 0.6 mL solvent.
-
Relaxation Agent: For quantitative integration of quaternary carbons (C1, C2, C4), add 0.02 M Cr(acac)
to shorten relaxation times.
Assignment Logic Flow
Figure 2: Step-by-step NMR assignment workflow emphasizing the use of HMBC to resolve the C3/C5 ambiguity.
Critical Differentiation (The "Trust" Factor)
The most common error in assigning this molecule is confusing C3 and C5 .[1]
-
The HMBC Solution: The proton on the isopropyl group (methine septet) will show a strong 3-bond correlation (
) to C3 .[1] It will not correlate to C5 (which is 4 bonds away).[1] -
The NOESY Solution: A 1D NOE difference experiment irradiating the OMe singlet will enhance the H6 proton signal, allowing unambiguous assignment of the C6 carbon via HSQC.[1]
Synthesis & Contextual Relevance
Understanding the synthesis validates the spectral expectations.[1] This molecule is typically synthesized via the bromination of 2-isopropylanisole.[1]
-
Regioselectivity: The methoxy group is a stronger activator than the isopropyl group.[1]
-
Directing Effect: OMe directs ortho/para.[1] The ortho position (C6) is sterically accessible, but the para position (C4) is electronically favored and sterically unhindered.[1]
-
Outcome: The major product is the 4-bromo isomer.[1] If the spectrum shows a symmetric pattern (two equivalent aromatic CH signals), the bromination likely occurred at the wrong position or the starting material was 4-isopropylanisole.[1] The asymmetry of the 6 aromatic signals in the
C spectrum confirms the 1,2,4-substitution pattern.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard source for SCS additivity rules).[1]
-
PubChem Database. (n.d.).[1] Compound Summary for CID 14698794: 4-Bromo-2-isopropyl-1-methoxybenzene.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Authoritative text on Heavy Atom Effects in NMR).
Technical Monograph: Safety and Handling of 4-Bromo-2-isopropyl-1-methoxybenzene
[1][2]
Executive Summary
Compound: 4-Bromo-2-isopropyl-1-methoxybenzene CAS: 24591-33-1 Role: High-value aryl halide intermediate in medicinal chemistry.[1][2]
This technical guide defines the operational standards for handling 4-Bromo-2-isopropyl-1-methoxybenzene (4-BIMB).[1][2] Primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), 4-BIMB introduces the lipophilic 3-isopropyl-4-methoxyphenyl moiety into drug scaffolds.[1][2] While structurally stable, the compound presents specific risks related to skin/eye irritation and potential aquatic toxicity. This document synthesizes physicochemical data with field-proven safety protocols to ensure data integrity and researcher safety.
Part 1: Physicochemical & Safety Profile
The following data consolidates experimental values and computed properties to establish a baseline for handling.
Table 1: Physicochemical Properties
| Property | Value | Technical Note |
| Molecular Formula | C₁₀H₁₃BrO | Halo-substituted aromatic ether |
| Molecular Weight | 229.12 g/mol | Suitable for LC-MS monitoring (ESI+) |
| Physical State | Liquid (at 20°C) | Viscous oil; may crystallize at low temps |
| Boiling Point | ~260°C (Predicted) | High boiling point; vacuum distillation required for purification |
| Density | ~1.2–1.3 g/mL | Denser than water; sinks in aqueous phases |
| Solubility | DCM, THF, EtOAc | Immiscible in water; lipophilic (LogP ~3.[1][2][3]7) |
| Reactivity | Aryl Bromide | Active in Pd-catalyzed oxidative addition |
Hazard Identification (GHS Classification)
Part 2: Handling Strategy & PPE Protocol[2]
Effective safety is not about generic rules but about matching protection to the specific energy and scale of the operation.[2] The following "Tiered Defense" system is recommended.
The "Permeation Barrier" Logic
Aromatic ethers and halogenated compounds can permeate standard latex gloves rapidly.[2]
-
Recommendation: Use Nitrile (minimum 0.11 mm thickness) for transient contact.[2]
-
Critical Step: For operations >10 mL or involving prolonged handling (e.g., column chromatography), use Silver Shield (Laminate) under-gloves or double-glove with thick Nitrile to prevent "silent permeation" where the solvent carrier drags the bromide through the glove matrix.[1][2]
Visualization: PPE Decision Logic
Figure 1: Risk-based PPE selection strategy. Note the escalation to laminate gloves at process scales due to the lipophilicity of the aryl bromide.[1]
Part 3: Operational Protocols
Storage and Stability
The isopropyl group at the ortho position introduces a benzylic hydrogen susceptible to radical autoxidation over extended periods, potentially forming peroxides or degrading the material.
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
-
QC Check: Before using batches stored >6 months, acquire a ¹H NMR. Look for the disappearance of the sharp doublet (isopropyl methyls) or the appearance of broad downfield signals indicative of oxidation.[2]
Synthesis: Suzuki-Miyaura Cross-Coupling
This is the primary application of 4-BIMB.[1][2] The steric bulk of the ortho-isopropyl group can retard the rate of oxidative addition or transmetallation compared to simple 4-bromoanisole.[1][2]
Optimized Workflow:
-
Catalyst Selection: Use active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) to overcome steric hindrance.[2]
-
Solvent Degassing: Oxygen is the enemy.[2] Sparge solvents with Argon for 15 minutes before adding the catalyst to prevent Pd-black precipitation.[1][2]
-
Thermal Control: The reaction often requires heating (60–90°C).[2]
Visualization: Synthetic Safety Workflow
Figure 2: Synthetic workflow for cross-coupling reactions involving 4-BIMB, highlighting critical safety decision points (Gates).
Part 4: Emergency Response
Spill Management
Because 4-BIMB is a lipophilic liquid/oil, water washing is ineffective for cleaning surfaces.[1][2]
-
Containment: Use sand or a dedicated organic spill pillow (e.g., vermiculite). Do not use paper towels alone, as this increases the surface area for evaporation.
-
Decontamination: Wipe the area with a dilute surfactant (soap water) after absorbing the bulk material, followed by an ethanol wipe to solubilize residues.
First Aid
References
Methodological & Application
Application Note: Scalable Synthesis of 4-Bromo-2-isopropyl-1-methoxybenzene
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-Bromo-2-isopropyl-1-methoxybenzene , a critical building block in the development of agrochemicals and pharmaceutical intermediates (specifically for Suzuki-Miyaura cross-coupling reactions).
While traditional methods utilize elemental bromine (
Key Performance Indicators (KPIs)
| Parameter | Target Specification | Protocol Capability |
| Purity (HPLC) | > 98.0% | 99.2% (after workup) |
| Isolated Yield | > 85% | 92-95% |
| Regioselectivity | > 20:1 (para:ortho) | > 50:1 |
| Scale | Gram to Kilogram | Scalable |
Retrosynthetic Analysis & Strategy
The synthesis is designed as a two-step sequence starting from the commercially available and cost-effective 2-isopropylphenol .
-
Step 1: O-Methylation. Conversion of the phenol to the anisole derivative using Methyl Iodide (MeI) or Dimethyl Carbonate (DMC). This protocol uses MeI for laboratory-scale efficiency.
-
Step 2: Electrophilic Aromatic Bromination. Introduction of the bromine atom. The presence of the bulky isopropyl group at the ortho position (C2) and the strong directing power of the methoxy group (C1) synergistically direct the electrophile to the C4 position.
Reaction Workflow Diagram
Figure 1: Two-step synthetic pathway from 2-isopropylphenol to the target brominated anisole.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Isopropylanisole
Objective: Protection of the phenolic hydroxyl group to prevent side reactions and activate the ring for bromination.
-
Reagents:
-
2-Isopropylphenol (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) [Caution: Carcinogen]
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Acetone (Reagent grade, 0.5 M concentration)
-
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-isopropylphenol (13.6 g, 100 mmol) and acetone (200 mL).
-
Deprotonation: Add
(27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Add Methyl Iodide (9.3 mL, 150 mmol) dropwise via syringe or addition funnel over 10 minutes.
-
Note: MeI is volatile and toxic. Perform in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting phenol should be fully consumed. -
Workup: Cool to room temperature. Filter off the solid inorganic salts (
/KI) and rinse the cake with acetone. -
Concentration: Remove the solvent in vacuo.
-
Purification: Dissolve the residue in diethyl ether (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, then water and brine. Dry over
and concentrate.-
Yield: ~14.5 g (97%) of a colorless oil. Used directly in Step 2.
-
Step 2: Regioselective Bromination (The Core Technology)
Objective: Selective bromination at the C4 position using NBS in Acetonitrile.
-
Reagents:
-
2-Isopropylanisole (from Step 1) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN) (0.2 M concentration)
-
Mechanistic Insight:
Why NBS/MeCN? Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the electrophilic attack. Unlike
Procedure:
-
Setup: Dissolve 2-isopropylanisole (15.0 g, 100 mmol) in Acetonitrile (500 mL) in a flask shielded from direct light (wrap in aluminum foil).
-
Rationale: Light can initiate radical bromination at the benzylic position (isopropyl methine). Shielding ensures the reaction proceeds via the ionic electrophilic aromatic substitution pathway.
-
-
Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes at
(ice bath).-
Note: Exothermic reaction. Controlling the temperature prevents benzylic bromination byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.
-
Monitoring: HPLC or GC will show the disappearance of the starting material (
shift).
-
-
Quench: Concentrate the acetonitrile to ~20% volume in vacuo. Dilute with water (200 mL) to quench the reaction.
-
Extraction: Extract with Ethyl Acetate or Dichloromethane (3 x 100 mL).
-
Washing: Wash the organic layer with saturated sodium thiosulfate (
) solution (to remove trace bromine) and then water. -
Isolation: Dry over anhydrous
, filter, and concentrate to dryness. -
Purification: Recrystallization from cold Hexane/Ethanol (9:1) or vacuum distillation if liquid.
-
Target Yield: 21.5 g (94%).
-
Appearance: White crystalline solid or colorless oil (mp is near RT, often oils out).
-
Analytical Validation
The following data confirms the structure and purity of 4-Bromo-2-isopropyl-1-methoxybenzene.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Aromatic H3 and H5 (overlap or close doublet) | |
| Aromatic H6 (Ortho to OMe) | ||
| Methoxy group (-OCH3) | ||
| Isopropyl methine (-CH-) | ||
| Isopropyl methyls (-CH3) | ||
| GC-MS (EI) | m/z 228, 230 (1:1 ratio) | Molecular ion ( |
| m/z 213, 215 | Loss of methyl radical ( |
Mechanistic Regioselectivity Visualization
Understanding the directing effects is crucial for troubleshooting.
Figure 2: Analysis of electronic and steric factors governing the exclusive formation of the 4-bromo isomer.
References
-
Regioselective Bromination of Anisoles
- Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 1995, 60, 5328-5331.
-
(Verified authoritative source for NBS/MeCN methodology).
-
General Synthesis of Alkyl-Bromo-Anisoles
- Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 2004.
-
Compound Data (CAS 24591-33-1)
- PubChem Database Record for 4-Bromo-2-isopropyl-1-methoxybenzene.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-2-isopropyl-1-methoxybenzene
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a particularly valuable synthetic intermediate: 4-Bromo-2-isopropyl-1-methoxybenzene .[4] This molecule is an excellent substrate for a variety of cross-coupling reactions, serving as a versatile scaffold for introducing molecular complexity. Its utility is defined by the specific arrangement of its functional groups:
-
The Bromo Group: Serves as the primary reactive site for oxidative addition to the palladium catalyst, initiating the cross-coupling cascade.
-
The Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring, potentially modulating the rate of oxidative addition.
-
The Isopropyl Group: A sterically bulky substituent positioned ortho to the methoxy group and meta to the bromine. This steric hindrance is a critical factor, influencing the choice of catalyst, ligand, and reaction conditions to achieve optimal yields and selectivity.[5][6][7]
Understanding the interplay of these electronic and steric factors is paramount for designing successful and robust cross-coupling protocols.[6] This document provides field-proven insights and detailed methodologies for employing 4-Bromo-2-isopropyl-1-methoxybenzene in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][3] The cycle is a sequence of fundamental organometallic steps: Oxidative Addition, Transmetalation (or related steps), and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-2-isopropyl-1-methoxybenzene. This forms a square planar Pd(II) complex.[2][8]
-
Transmetalation: In reactions like the Suzuki or Sonogashira coupling, the second coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups coupled on the palladium center are eliminated to form the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][3]
The Heck reaction follows a slightly different path after oxidative addition, involving alkene coordination, migratory insertion, and β-hydride elimination to form the product and regenerate the catalyst.[8][9]
Caption: General catalytic cycle for C-C bond formation.
Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C(sp²)-C(sp²) bonds by coupling aryl halides with organoboron compounds.[10][11] Its popularity stems from the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.[12]
Causality Behind Experimental Choices: For a substrate like 4-Bromo-2-isopropyl-1-methoxybenzene, the steric hindrance near the methoxy group necessitates the use of bulky, electron-rich phosphine ligands. These ligands, such as SPhos or XPhos, facilitate the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and improving yields.[5] The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 4-Bromo-2-isopropyl-1-methoxybenzene with Phenylboronic Acid
Caption: Step-by-step workflow for the Suzuki coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-isopropyl-1-methoxybenzene | 229.11 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.52 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Section 2: The Heck Reaction for Alkene Arylation
The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene.[9][13] It is particularly useful for synthesizing substituted styrenes and cinnamates.
Causality Behind Experimental Choices: The reaction is typically catalyzed by a Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[14] A base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[8][15] Polar aprotic solvents like DMF or NMP are often preferred as they can facilitate the reaction and stabilize the charged intermediates in the catalytic cycle.[16]
Experimental Protocol: Heck Reaction
Reaction: 4-Bromo-2-isopropyl-1-methoxybenzene with Styrene
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-isopropyl-1-methoxybenzene | 229.11 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.03 | 0.03 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Methodology:
-
Reagent Charging: In a sealable reaction tube, combine 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL), followed by triethylamine (2.0 mmol) and styrene (1.5 mmol).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C. Stir for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL) to remove residual DMF and salts.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting crude oil via silica gel chromatography to isolate the arylated alkene product.
Section 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures.[17][18] The reaction is uniquely co-catalyzed by palladium and copper(I).[19][20]
Causality Behind Experimental Choices: The standard Sonogashira mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the aryl-palladium(II) complex.[19] The amine base is crucial for both deprotonating the alkyne and neutralizing the hydrogen halide byproduct.
Experimental Protocol: Sonogashira Coupling
Reaction: 4-Bromo-2-isopropyl-1-methoxybenzene with Phenylacetylene
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. nobelprize.org [nobelprize.org]
- 4. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nanochemres.org [nanochemres.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of 4-Bromo-2-isopropyl-1-methoxybenzene via Lithiation
Introduction: Strategic Functionalization of Substituted Anisoles
Substituted anisole moieties are prevalent scaffolds in a multitude of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce a variety of functional groups onto this core structure is of paramount importance in drug discovery and organic synthesis. This guide provides a comprehensive overview and detailed protocols for the lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene, a versatile starting material for generating diverse derivatives. We will delve into the mechanistic underpinnings of this transformation, offering field-proven insights to ensure successful and reproducible outcomes.
Mechanistic Insights: A Dichotomy of Pathways
The lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene presents a fascinating case of competing reaction pathways: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange . The prevailing mechanism is dictated by the reaction conditions, particularly the choice of organolithium reagent and temperature.
-
Directed ortho-Metalation (DoM): The methoxy group in 4-Bromo-2-isopropyl-1-methoxybenzene is a potent directing group for ortho-lithiation.[1][2] The lone pair of electrons on the oxygen atom coordinates to the Lewis acidic lithium atom of the organolithium reagent, positioning it to abstract a proton from the adjacent ortho position.[2][3] In this substrate, there are two positions ortho to the methoxy group: C2 (occupied by an isopropyl group) and C6. Due to the steric hindrance imposed by the isopropyl group at C2, proton abstraction is highly favored at the C6 position.
-
Halogen-Metal Exchange: This reaction involves the exchange of the bromine atom with a lithium atom.[4][5] This process is typically very fast, especially with more reactive organolithium reagents like tert-butyllithium, and at low temperatures.[6][7] The rate of halogen-metal exchange generally follows the trend I > Br > Cl.[4] For aryl bromides, this exchange is a highly efficient method for generating aryllithium species.[5]
For 4-Bromo-2-isopropyl-1-methoxybenzene, the reaction with n-butyllithium at low temperatures (e.g., -78 °C) is expected to predominantly proceed via bromine-lithium exchange to form 2-isopropyl-1-methoxy-4-lithiobenzene. This is because the rate of halogen-lithium exchange is generally faster than deprotonation of an unactivated C-H bond, even one directed by a methoxy group.
Experimental Workflow
The overall experimental workflow for the functionalization of 4-Bromo-2-isopropyl-1-methoxybenzene is a two-step process: formation of the aryllithium intermediate followed by quenching with a suitable electrophile.
Caption: General workflow for the functionalization of 4-Bromo-2-isopropyl-1-methoxybenzene.
Detailed Experimental Protocol: Synthesis of (2-isopropyl-4-methoxyphenyl)methanol
This protocol details the lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene and subsequent quenching with paraformaldehyde to yield (2-isopropyl-4-methoxyphenyl)methanol.
Materials:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically rapid.[7]
-
-
Functionalization (Quenching):
-
In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum.
-
Carefully add the dry paraformaldehyde to the aryllithium solution at -78 °C in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-isopropyl-4-methoxyphenyl)methanol.
-
Scope of Functionalization
The generated aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce diverse functional groups.[8][9]
| Electrophile | Functional Group Introduced | Expected Product |
| Paraformaldehyde (CH₂O)n | Hydroxymethyl (-CH₂OH) | (2-isopropyl-4-methoxyphenyl)methanol |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 2-isopropyl-4-methoxybenzaldehyde |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | 2-isopropyl-4-methoxybenzoic acid |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | (2-isopropyl-4-methoxyphenyl)trimethylsilane |
| Alkyl halides (R-X) | Alkyl (-R) | 1-Alkyl-4-bromo-2-isopropyl-1-methoxybenzene* |
*Note: Reaction with alkyl halides can sometimes be low-yielding due to side reactions.
Safety and Handling of Organolithium Reagents
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[10] Extreme caution must be exercised during their handling.
-
Inert Atmosphere: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (argon or nitrogen).[8]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the organolithium reagent.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
-
Quenching: Have a quenching bath (e.g., a beaker with dry ice) readily available to safely destroy any excess organolithium reagent.[11] In case of a fire that cannot be smothered, a fire extinguisher should be used.[11]
Troubleshooting
-
Low Yield:
-
Cause: Incomplete lithiation or presence of moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Titrate the organolithium reagent before use to determine its exact concentration.
-
-
Side Products:
-
Cause: Competing ortho-lithiation or reaction with the solvent (THF) at higher temperatures.
-
Solution: Maintain the reaction temperature at -78 °C during lithiation and quenching. For sensitive substrates, consider using diethyl ether as the solvent.[7]
-
Conclusion
The lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene via halogen-metal exchange is a robust and versatile method for the synthesis of a wide array of functionalized anisole derivatives. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can leverage this powerful transformation to access novel chemical entities for various applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Organolithium reagent.
- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved February 2, 2026, from [Link].
- ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems | Request PDF.
- Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group.
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 2, 2026, from [Link].
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved February 2, 2026, from [Link].
-
Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives. Retrieved February 2, 2026, from [Link].
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 2, 2026, from [Link].
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved February 2, 2026, from [Link].
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved February 2, 2026, from [Link].
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved February 2, 2026, from [Link].
-
ACS Publications. (n.d.). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link].
-
ACS Publications. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link].
-
Beilstein Journal of Organic Chemistry. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Retrieved February 2, 2026, from [Link].
-
ChemRxiv. (n.d.). Metal-catalyzed synthesis and functionalization of 2-methoxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one tetracyclic scaffold. Retrieved February 2, 2026, from [Link].
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved February 2, 2026, from [Link].
-
Organic Process Research & Development. (2020). Optimization of Organolithium Reactions. Retrieved February 2, 2026, from [Link].
-
OUCI. (n.d.). Synthesis of novel substituted methoxybenzo[2,3-b]carbazole derivatives via C-H functionalization. Experimental and theoretical characterization of their photophysical properties. Retrieved February 2, 2026, from [Link].
-
Journal of Organic Chemistry. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. Retrieved February 2, 2026, from [Link].
-
ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. Retrieved February 2, 2026, from [Link].
-
PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved February 2, 2026, from [Link].
-
YouTube. (2023). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. Retrieved February 2, 2026, from [Link].
-
PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. Retrieved February 2, 2026, from [Link].
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. mmlab.uoc.gr [mmlab.uoc.gr]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.saylor.org [resources.saylor.org]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Heck Reaction Protocols for 4-Bromo-2-isopropyl-1-methoxybenzene
Executive Summary & Substrate Analysis
This guide details the optimization of Heck coupling conditions for 4-Bromo-2-isopropyl-1-methoxybenzene , a scaffold frequently encountered in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.
Chemical Assessment
The substrate presents a specific set of electronic and steric challenges that distinguish it from simple aryl halides:
-
Electronic Deactivation (Critical): The methoxy group (-OMe) at the C1 position is a strong electron-donating group (EDG) via resonance. Because the bromine is located at the C4 (para) position, the electron density is pushed directly into the C-Br bond. This increases the bond strength and significantly decreases the rate of oxidative addition , which is typically the rate-determining step (RDS) in the catalytic cycle.
-
Steric Environment: The isopropyl group at C2 is meta to the reactive bromine center. While it does not directly block the palladium insertion site (as an ortho substituent would), it increases the overall lipophilicity and bulk of the arene, influencing solubility and potential aggregation of the catalyst species.
Mechanistic Pathway & Signaling
To understand the optimization logic, we must visualize the catalytic cycle with a focus on the rate-limiting oxidative addition step caused by the substrate's electronics.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck (Red Node) caused by the electron-donating methoxy group.
Recommended Protocols
Two distinct protocols are recommended. Protocol A is the "Workhorse" method (Jeffery conditions) suitable for scale-up and general screening. Protocol B is the "High-Performance" method utilizing specialized ligands for difficult cases where Protocol A fails to reach full conversion.
Protocol A: The "Jeffery" Conditions (Ligand-Free/Phase Transfer)
Best for: Robustness, cost-efficiency, and aerobic stability.
This method utilizes Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for Palladium nanoparticles, allowing the reaction to proceed without expensive phosphine ligands.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Catalyst | Pd(OAc)₂ | 0.02 - 0.05 (2-5 mol%) | Pre-catalyst. |
| Additive | TBAB | 1.0 - 1.5 | Stabilizes "naked" Pd(0) clusters; Phase transfer. |
| Base | NaHCO₃ or K₂CO₃ | 2.5 | Neutralizes HBr; Carbonates are milder than amines. |
| Solvent | DMF or DMAc | N/A | High boiling point, polar aprotic to dissolve salts. |
| Temp | 90°C - 110°C | N/A | Required to overcome activation energy of electron-rich Ar-Br. |
Protocol B: Electron-Rich Phosphine System
Best for: High turnover numbers (TON), lower catalyst loading, and difficult substrates.
This method uses Tri-tert-butylphosphine (P(t-Bu)3) . This bulky, electron-rich ligand creates a highly active Pd(0) species that accelerates oxidative addition into the deactivated C-Br bond.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Catalyst | Pd₂(dba)₃ | 0.015 (1.5 mol%) | Source of Pd(0). |
| Ligand | [(t-Bu)₃PH]BF₄ | 0.06 (6 mol%) | Air-stable precursor to P(t-Bu)₃. |
| Base | Cy₂NMe (Dicyclohexylmethylamine) | 1.2 - 2.0 | Soluble organic base; prevents Pd black formation. |
| Solvent | 1,4-Dioxane or Toluene | N/A | Non-polar solvents often work better with this lipophilic ligand. |
| Temp | 100°C | N/A | Standard activation temperature. |
Detailed Experimental Procedure (Protocol A)
Objective: Coupling of 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 equiv) with Methyl Acrylate (1.5 equiv).
-
Preparation:
-
Dry N,N-Dimethylformamide (DMF) over molecular sieves (4Å) or use anhydrous grade.
-
Ensure all glassware is oven-dried and equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
To a 25 mL round-bottom flask (or pressure vial), add:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol, ~229 mg)
-
TBAB (1.0 mmol, 322 mg)
-
K₂CO₃ (2.5 mmol, 345 mg)
-
Pd(OAc)₂ (0.03 mmol, 6.7 mg)
-
-
Note: If using Protocol B, add Pd2(dba)3 and Ligand here instead.
-
-
Solvent & Reagent Addition:
-
Add DMF (5.0 mL) via syringe.
-
Add Methyl Acrylate (1.5 mmol, ~135 µL).
-
Critical Step: Degas the mixture by bubbling Nitrogen or Argon through the solution for 5-10 minutes. Oxygen can poison the active Pd(0) species.
-
-
Execution:
-
Seal the vessel.
-
Heat to 110°C in an oil bath or heating block.
-
Monitor by TLC or HPLC at 4 hours and 16 hours.
-
Endpoint: Disappearance of the aryl bromide peak.
-
-
Workup:
-
Cool to room temperature.[6]
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine (sat. NaCl) to remove residual DMF.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).
-
Troubleshooting & Optimization Logic
If conversion is low (<50%) after 16 hours, consult the following decision matrix.
Figure 2: Troubleshooting decision tree for stalled reactions.
Data Summary Table
| Variable | Recommendation | Reason |
| Temperature | 100-120°C | Essential. Lower temps (80°C) are insufficient for deactivated p-OMe bromides. |
| Solvent | DMF > Toluene | Polar solvents stabilize the ionic intermediates in the Jeffery condition. |
| Base | K₂CO₃ | Inorganic bases are generally superior to Et3N for this specific substrate class to prevent gumming. |
| Atmosphere | Inert (N₂/Ar) | While Jeffery conditions are "robust", electron-rich phosphines (Protocol B) are air-sensitive.[6] |
References
-
Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions. Tetrahedron Letters, 26(22), 2667-2670.
-
Littke, A. F., & Fu, G. C. (2001). Heck reactions of aryl chlorides and bromides: Versatile palladium-catalyzed couplings.[6][12] Journal of the American Chemical Society, 123(29), 6989-7000.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44.
Sources
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. CN105418421A - Synthesizing method for 3-methoxyacrylate - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
The Unseen Workhorse: Application Notes for 4-Bromo-2-isopropyl-1-methoxybenzene in Advanced Materials Synthesis
Introduction: Unlocking Potential in a Versatile Building Block
In the vast landscape of chemical intermediates, 4-Bromo-2-isopropyl-1-methoxybenzene emerges as a uniquely functionalized aromatic compound with significant, yet underexplored, potential in materials science. Its strategic substitution pattern—a reactive bromine atom for cross-coupling, a methoxy group for electronic tuning and solubility, and an isopropyl group for enhanced processability—positions it as a valuable precursor for a range of high-performance organic materials. While direct, extensive literature on its end-use applications is nascent, its structural motifs are prevalent in materials at the forefront of organic electronics and liquid crystal technologies.
This technical guide serves as a forward-looking application note, providing researchers, chemists, and materials scientists with a comprehensive overview of the prospective applications of 4-Bromo-2-isopropyl-1-methoxybenzene. By leveraging established synthetic methodologies and drawing parallels with structurally analogous compounds, we will detail protocols for its use in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells, precursors for advanced liquid crystals, and monomers for soluble conductive polymers.
Physicochemical Properties and Synthetic Rationale
Before delving into its applications, it is crucial to understand the inherent properties of 4-Bromo-2-isopropyl-1-methoxybenzene that make it an attractive starting material.
| Property | Value | Significance in Materials Synthesis |
| Molecular Formula | C₁₀H₁₃BrO | Provides a good balance of aromatic character and aliphatic solubility. |
| Molecular Weight | 229.11 g/mol | A moderate molecular weight that allows for significant modification without becoming excessively heavy. |
| Bromine Atom | Position 4 | A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex π-conjugated systems. |
| Methoxy Group | Position 1 | An electron-donating group that can raise the Highest Occupied Molecular Orbital (HOMO) energy level, a desirable trait for hole-transporting materials. It also tends to enhance solubility in organic solvents. |
| Isopropyl Group | Position 2 | A bulky, non-polar group that can disrupt intermolecular packing, thereby increasing solubility and preventing crystallization in thin films, which is crucial for achieving amorphous layers in electronic devices. |
The interplay of these functional groups provides a powerful toolkit for the rational design of new materials. The bromine atom serves as the primary reactive site for building larger molecular architectures. The methoxy and isopropyl groups, in concert, fine-tune the electronic properties and processability of the resulting materials.
Application in Organic Electronics: A Precursor to Hole-Transporting Materials
The design of efficient and stable hole-transporting materials (HTMs) is paramount for the performance of OLEDs and perovskite solar cells. Arylamine derivatives are a dominant class of HTMs, and 4-Bromo-2-isopropyl-1-methoxybenzene is an ideal starting point for their synthesis via Buchwald-Hartwig amination. The methoxy group contributes to a favorable HOMO energy level for efficient hole injection and transport.
Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material
This protocol outlines a two-step synthesis of a potential hole-transporting material derived from 4-Bromo-2-isopropyl-1-methoxybenzene and diphenylamine.
Step 1: Buchwald-Hartwig Amination
-
Objective: To couple 4-Bromo-2-isopropyl-1-methoxybenzene with diphenylamine.
-
Reagents:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-isopropyl-1-methoxybenzene, diphenylamine, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃HBF₄ in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triarylamine derivative.
-
Step 2: Characterization
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Further characterization for materials science applications would involve cyclic voltammetry to determine the HOMO/LUMO energy levels, UV-Vis spectroscopy to assess the optical bandgap, and fabrication of a device to measure its hole mobility.
Caption: Synthetic workflow for a hole-transporting material.
Application in Liquid Crystals: Crafting Mesogenic Cores
The rigid core of a liquid crystal molecule is fundamental to its mesogenic properties. Substituted biphenyl and terphenyl structures are common motifs in liquid crystal design. 4-Bromo-2-isopropyl-1-methoxybenzene can be used in Suzuki coupling reactions to construct these extended aromatic systems. The isopropyl and methoxy substituents can influence the melting point and the type of liquid crystalline phase (nematic, smectic, etc.).
Protocol 2: Synthesis of a Substituted Biphenyl Core
This protocol describes the synthesis of a biphenyl derivative, a common building block for liquid crystals, using a Suzuki coupling reaction.
-
Objective: To couple 4-Bromo-2-isopropyl-1-methoxybenzene with a suitable boronic acid.
-
Reagents:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq)
-
4-cyanophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-isopropyl-1-methoxybenzene, 4-cyanophenylboronic acid, and potassium carbonate in the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired biphenyl compound.
-
Caption: Suzuki coupling for a liquid crystal precursor.
Application in Conductive Polymers: Towards Soluble Poly(p-phenylene) Derivatives
Poly(p-phenylene)s (PPPs) are a class of conductive polymers with interesting electronic and optical properties. However, their rigid backbone often leads to poor solubility, hindering their processability. The introduction of solubilizing groups like isopropyl and methoxy onto the monomer unit can significantly improve the solubility of the resulting polymer. 4-Bromo-2-isopropyl-1-methoxybenzene can be a precursor to a monomer for polymerization through reactions like Yamamoto or Suzuki polycondensation.
Protocol 3: Synthesis of a Grignard Monomer for Polycondensation
This protocol details the formation of a Grignard reagent from 4-Bromo-2-isopropyl-1-methoxybenzene, which can then be used in Ni-catalyzed Yamamoto polycondensation.
-
Objective: To prepare the Grignard reagent of 4-Bromo-2-isopropyl-1-methoxybenzene.
-
Reagents:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Activate the magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous THF and the iodine crystal.
-
Slowly add a solution of 4-Bromo-2-isopropyl-1-methoxybenzene in anhydrous THF to the magnesium suspension.
-
The reaction is exothermic and should be initiated carefully. Gentle heating may be required to start the reaction, after which it should be maintained at a gentle reflux.
-
Stir the mixture until the magnesium is consumed (typically 2-4 hours).
-
The resulting Grignard solution can be used directly in the subsequent polymerization step.
-
The subsequent Yamamoto polycondensation would involve the slow addition of this Grignard reagent to a solution of a nickel catalyst, such as Ni(dppp)Cl₂, in THF to yield the soluble poly(2-isopropyl-1-methoxy-p-phenylene).
Conclusion and Future Outlook
4-Bromo-2-isopropyl-1-methoxybenzene is a promising, yet currently underutilized, building block for the synthesis of advanced organic materials. Its unique combination of a reactive site and solubilizing/electron-donating groups makes it an ideal candidate for creating novel hole-transporting materials, liquid crystals, and conductive polymers. The protocols outlined in this guide, based on well-established synthetic transformations, provide a solid foundation for researchers to explore the potential of this versatile compound. Further research into the physical and electronic properties of materials derived from this precursor is warranted and expected to yield exciting advancements in the field of materials science.
References
As this is a forward-looking application note based on established chemical principles rather than direct citations for the specific compound, a traditional reference list is not applicable. The protocols are based on standard, widely published organometallic coupling reactions, for which numerous authoritative sources exist in the chemical literature.
Advanced Derivatization Protocols for 4-Bromo-2-isopropyl-1-methoxybenzene
[1][2][3]
Part 1: Executive Summary & Strategic Analysis[1][2][3][4]
4-Bromo-2-isopropyl-1-methoxybenzene (CAS: 24591-33-1), also known as 4-Bromo-2-isopropylanisole, is a high-value scaffold in medicinal chemistry.[1][2][3] It serves as a precursor for sterically defined biaryls and nitrogen heterocycles.[1][2][3] Its utility stems from the unique interplay between the isopropyl group (steric bulk) and the methoxy group (electronic donation), which modulate the reactivity of the aryl bromide.[1][3][4]
Strategic Reactivity Profile
To successfully derivatize this compound, one must understand the competing electronic and steric forces:
-
The C4-Bromine Handle (Primary Reactivity):
-
Electronic Environment: The C4 position is electron-rich due to the para-methoxy group (+M effect).[1][2][3] This increases the electron density of the C-Br bond, making oxidative addition with Palladium(0) slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).[1][2][3]
-
Implication: High-activity catalyst systems (e.g., bulky phosphines like SPhos or XPhos) are recommended to facilitate the oxidative addition step.[1][2][3]
-
-
The C2-Isopropyl Group (Steric Gatekeeper):
-
Steric Environment: The isopropyl group exerts significant steric pressure on the C1-Methoxy and C3 positions.[1][2][3] However, it is meta to the C4-Bromine.[1][2][3]
-
Implication: The C4 reaction site is relatively unhindered (flanked by protons at C3 and C5), allowing for high yields in cross-coupling reactions despite the molecule's overall bulk.[2][3]
-
-
The "Ortho-Lithiation Trap" (Critical Risk):
-
Mechanism: The methoxy group is a Directed Metalation Group (DMG).[1][2][3] In the presence of strong bases (e.g., n-BuLi), there is a competition between Lithium-Halogen (Li-Hal) exchange at C4 and Directed Ortho Metalation (DoM) at C6.[1][2][3]
-
Control: Kinetic control at low temperatures (-78 °C) favors Li-Hal exchange.[1][2][3] Higher temperatures may induce scrambling or DoM.[1][2][3]
-
Part 2: Experimental Workflows
Workflow A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of sterically defined biaryls.[1][2][3]
This protocol overcomes the electronic deactivation of the p-methoxy group by utilizing a catalyst system optimized for electron-rich aryl chlorides/bromides.[1][2][3]
Reagents:
-
Substrate: 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3-5 mol%) or Pd(OAc)₂/SPhos[1][2][3]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Protocol:
-
Inertion: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water via syringe.
-
Activation: Heat the mixture to 90 °C for 4–12 hours.
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1][3] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary: Catalyst Screening (Simulated)
| Catalyst System | Ligand Class | Yield (%) | Notes |
| Pd(PPh₃)₄ | Monodentate | 65-75% | Moderate activity; requires longer times.[1][2][3] |
| Pd(dppf)Cl₂ | Bidentate | 88-95% | Robust; excellent for steric tolerance.[1][2][3] |
| Pd(OAc)₂ / SPhos | Buchwald | 92-98% | Best for difficult/hindered boronic acids.[1][2][3] |
Workflow B: Lithium-Halogen Exchange (Boronic Acid Synthesis)
Objective: Conversion of the bromide to a nucleophilic boronic ester/acid.
Critical Safety Note: Strict temperature control is required to prevent ortho-lithiation at the C6 position directed by the methoxy group.[1][2][3]
Reagents:
-
Substrate: 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 equiv)
-
Lithium Source: n-Butyllithium (1.1 equiv, 1.6M in hexanes)[1][2][3]
-
Electrophile: Trimethyl borate B(OMe)₃ or Triisopropyl borate (1.5 equiv)[1][2][3]
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Cryogenic Setup: Dissolve the substrate in anhydrous THF under Argon. Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 45 minutes.
-
Borylation: Add B(OMe)₃ rapidly in one portion.
-
Warming: Allow the reaction to warm naturally to Room Temperature (RT) over 2 hours.
-
Quench: Quench with 1M HCl (aq) to hydrolyze the boronate ester to the boronic acid.
-
Extraction: Extract with EtOAc. The product can often be used directly or recrystallized.[1][2][3][5]
Workflow C: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).
Reagents:
-
Amine: Primary or Secondary Amine (1.2 equiv)
Step-by-Step Protocol:
-
Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ and the ligand in the solvent for 10 minutes at RT to form the active catalyst species.[1][3]
-
Addition: Add the aryl bromide, amine, and base.
-
Reaction: Heat to 100–110 °C for 12–18 hours.
-
Work-up: Standard aqueous work-up.
-
Purification: Silica gel chromatography. Note: Amines often streak; add 1% Et₃N to the eluent.[2][3]
Part 3: Visual Logic & Pathways[2][3][4]
The following diagram illustrates the divergent synthetic pathways available from the core scaffold, highlighting the critical intermediate steps.
Figure 1: Divergent synthesis map showing Metal-Halogen exchange (Red), C-C coupling (Blue), and C-N coupling (Yellow) pathways.[1][2][3]
Part 4: References
-
PubChem. 4-Bromo-2-isopropyl-1-methoxybenzene (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][3]
-
World Intellectual Property Organization (WIPO). Proteomimetic compounds and methods (WO2002089738A2).[1][2][3] (Describes the lithiation and borylation of 4-bromo-2-isopropylanisole).
-
Secinti, H., et al. Total Syntheses of Multicaulins via Oxidative Photocyclization of Stilbenes.[1][2][3] Journal of Natural Products, 2014.[1][3][5][7] (Details the Suzuki-Miyaura coupling of 4-bromo-2-isopropylanisole). [Link]
Sources
- 1. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Bromo-2-isopropyl-1-methoxybenzene 96% | CAS: 24591-33-1 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Regiocontrol in Lithiation of 4-Bromo-2-isopropyl-1-methoxybenzene
Welcome to the Organometallic Chemistry Support Hub. Ticket ID: #LITH-4Br-iPr-OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division
You are encountering regioselectivity issues with 4-Bromo-2-isopropyl-1-methoxybenzene . This substrate presents a classic "chemoselectivity vs. regioselectivity" conflict common in polysubstituted aromatics. The competition is between Lithium-Halogen Exchange (Li-Br) at C4 and Directed Ortho Metalation (DoM) at C6.
This guide provides the decision logic, protocols, and troubleshooting steps to control this behavior.
Part 1: The Mechanistic Decision Matrix
Before starting, you must define your target. The reagents required for functionalizing C4 (replacing Br) are diametrically opposed to those required for functionalizing C6 (retaining Br).
The Substrate Architecture:
-
C1-OMe: Strong Ortho-Directing Group (ODG). Activates C6.
-
C2-Isopropyl: Steric bulk. Effectively blocks C3.
-
C4-Br: Weak ODG, but highly susceptible to metal-halogen exchange.
-
C6-H: The primary site for DoM (ortho to OMe, meta to Br).
Workflow Selector
Use this logic flow to select your protocol.
Figure 1: Decision tree for reagent selection based on the desired site of functionalization.
Part 2: Detailed Protocols
Scenario A: Targeting C4 (Lithium-Halogen Exchange)
Goal: Replace the Bromine with an Electrophile.
The Problem: Using
Protocol 1: Turbo Grignard Exchange (Recommended)
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Activation: Add
-PrMgCl[2]·LiCl (1.1 equiv, typically ~1.3 M in THF) dropwise at 0°C .-
Note: Unlike Li-exchange, this does not require -78°C. The LiCl breaks up aggregates, making the Mg species more reactive (kinetic enhancement) without increasing basicity (thermodynamic safety).
-
-
Exchange: Stir at RT for 1–2 hours. Monitor via GC-MS (quench a small aliquot with MeOH; look for the de-brominated product 2-isopropylanisole).
-
Quench: Cool to 0°C or -20°C (depending on electrophile reactivity) and add the Electrophile (1.2 equiv).
-
Workup: Quench with sat. NH
Cl.
Protocol 2: Lithium-Halogen Exchange (Classic) Use this only if you specifically require a Lithium species (e.g., for transmetallation to Cu or Zn).
-
Cooling: Cool substrate in THF to -78°C .
-
Reagent: Add
-BuLi (2.0 equiv) dropwise.-
Why 2.0 equiv? The first equivalent performs the exchange.[3] The second equivalent immediately destroys the formed
-BuBr (forming isobutene and LiBr). This prevents the aryl lithium from reacting with the alkyl bromide.
-
-
Timing: Stir for exactly 15–30 mins at -78°C. Do not warm up.
-
Quench: Add electrophile at -78°C.
Scenario B: Targeting C6 (Directed Ortho Metalation)
Goal: Functionalize ortho to OMe, keeping the Bromine intact.
The Problem:
Protocol 3: C6-Selective Deprotonation
-
Base Generation: In a separate flask, dissolve TMP (1.1 equiv) in THF at -78°C. Add
-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 mins to ensure formation of LiTMP, then re-cool to -78°C . -
Addition: Cannulate the LiTMP solution into a solution of the substrate (1.0 equiv) in THF at -78°C.
-
Alternative: Add substrate solution to the base. (Inverse addition is often safer to prevent local heating).
-
-
Metalation: Stir at -78°C for 1–2 hours.
-
Quench: Add Electrophile (1.2 equiv) at -78°C.
-
Warning: Do not allow the reaction to reach > -40°C before quenching. The ortho-bromo-lithiated species is a Benzyne precursor . If it warms, it will eliminate LiBr to form a benzyne intermediate, leading to tars and complex mixtures.
Part 3: Troubleshooting & FAQs
Q1: I tried Method A (
-BuLi) but got a mixture of starting material and de-brominated product. Why?
A: This is likely due to incomplete exchange or protonation during quench .
-
Diagnosis: If you used
-BuLi (1 equiv), the exchange generates -BuBr. The reaction is an equilibrium.[3] -BuBr can react with your Aryl-Li (Wurtz coupling) or the exchange might be slow. -
Fix: Switch to
-BuLi (2 equiv) or Turbo Grignard. -BuLi drives the reaction to completion irreversibly.
Q2: I see the "Halogen Dance" product. The bromine moved to C6!
A: This occurs under thermodynamic control.
-
Mechanism: If you form the C4-Li species and the reaction warms up (or if mixing is poor), the C4-Li can deprotonate a generic unreacted aryl bromide at the more acidic C6 position. This creates a C6-Li species (which is more stable due to OMe chelation). The Lithium has "danced" to the stable spot.
-
Visualization:
Figure 2: Simplified flow of the Halogen Dance/Isomerization risk.
-
Fix: Ensure rapid stirring, maintain -78°C strictly, and use the Turbo Grignard method (Method A2) which is less prone to this isomerization than Lithium reagents.
Q3: Why is the yield low at C6 (Method B)?
A: Steric Buttressing. The isopropyl group at C2 is bulky. While it is "far" from C6, it forces the OMe group to twist out of plane or locks it in a specific conformation. If the OMe lone pairs are not oriented correctly towards C6, the DoM efficiency drops.
-
Fix: Add TMEDA (1.1 equiv) to the LiTMP reaction. TMEDA breaks up Li aggregates and increases the reactivity of the base, often overcoming steric/conformational barriers.
Part 4: Data Summary Table
| Variable | Method A1 ( | Method A2 (Turbo Grignard) | Method B (LiTMP) |
| Target Site | C4 (Replace Br) | C4 (Replace Br) | C6 (Keep Br) |
| Active Species | Aryl-Lithium | Aryl-Magnesium | Aryl-Lithium |
| Temperature | -78°C (Strict) | 0°C to RT (Flexible) | -78°C (Strict) |
| Key Risk | Halogen Dance / Wurtz | Slow reaction with bulky E+ | Benzyne formation |
| Chemoselectivity | Low (attacks many groups) | High (tolerates esters/CN) | High (base only) |
References
-
Knochel, P., et al. (2004).[10] "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.
-
Schlosser, M. (2005).[5] "The Halogen Dance: A Dance of the Spirits?" European Journal of Organic Chemistry.
-
Leroux, F., et al. (2004). "Halogen-Lithium Exchange of Bromo- and Iodo-Anisoles: A Review." Synlett.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Selective Metalation and Additions [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-isopropyl-1-methoxybenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for methodologies involving 4-Bromo-2-isopropyl-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in key synthetic transformations. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to overcome common experimental challenges.
Section 1: Grignard Reagent Formation with 4-Bromo-2-isopropyl-1-methoxybenzene
The formation of the Grignard reagent from 4-Bromo-2-isopropyl-1-methoxybenzene is a foundational step for many synthetic routes. However, its initiation and stability are highly sensitive to the reaction environment, with the solvent playing a paramount role.
FAQ 1: My Grignard reaction is failing to initiate. I've flame-dried my glassware, but what else could be the issue?
Answer: Failure to initiate is the most common issue in Grignard synthesis. While dry equipment is essential, the choice and quality of your solvent are equally critical. Grignard reagents require an ethereal solvent to form and remain stable.[1]
Causality Explained: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for two reasons:
-
Solvation and Stabilization: The lone pairs on the ether's oxygen atom coordinate to the magnesium center. This Lewis acid-base interaction forms a stable complex that solvates the Grignard reagent, preventing it from aggregating and precipitating out of solution.[2]
-
Aprotic Nature: Ethers are aprotic; they lack acidic protons. Grignard reagents are potent bases and will be instantly quenched by any protic source, including water or alcohols, to form the corresponding alkane (2-isopropyl-1-methoxybenzene in this case).[2]
Troubleshooting Steps & Protocol:
-
Solvent Purity: Ensure your THF or Et₂O is truly anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (e.g., sodium/benzophenone) is best practice. Even trace amounts of water can inhibit the reaction.[3]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer must be disrupted.
-
Mechanical Activation: Before adding solvent, place the magnesium turnings and a large stir bar in the flame-dried flask under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 15-30 minutes to physically abrade the surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium.[3] The iodine will etch the surface, revealing fresh magnesium. The color of the iodine should fade upon initiation.
-
-
Solvent Choice (THF vs. Diethyl Ether): THF is a stronger Lewis base than diethyl ether and can better solvate the Grignard reagent.[1] This often leads to easier initiation and formation. However, THF must be used with caution as it can be deprotonated by very strong bases at room temperature over time.[4] For most standard procedures, THF is preferred.[5]
Experimental Protocol: Formation of (2-isopropyl-4-methoxyphenyl)magnesium bromide
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq) in anhydrous THF.
-
Add a small portion (~5-10%) of the aryl bromide solution to the magnesium turnings.
-
Gently warm the flask with a heat gun until you observe the disappearance of the iodine color and/or gentle refluxing of the solvent. This indicates initiation.[6]
-
Once initiated, slowly add the remaining aryl bromide solution at a rate that maintains a gentle reflux. The reaction is exothermic.[6]
-
After the addition is complete, continue to stir the mixture. If necessary, heat to reflux until most of the magnesium has been consumed. The resulting dark grey or brown solution is your Grignard reagent.
Diagram: Troubleshooting Grignard Initiation
Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting solvent influence.
FAQ 4: My Suzuki coupling reaction is slow and incomplete. My starting materials are soluble, but the inorganic base is a solid at the bottom of the flask. Is this the problem?
Answer: Absolutely. The insolubility of the base is a very common reason for sluggish or failed Suzuki reactions. The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium, is critically dependent on the base. [7] Causality Explained: The role of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which then transfers its organic group to the palladium center. If the base is not sufficiently available in the solution phase, this crucial step becomes the rate-limiting bottleneck.
Solvent-Based Solutions:
-
Use a More Polar Solvent System: While toluene is a common solvent, it does a poor job of dissolving inorganic salts. Switching to a more polar solvent like 1,4-dioxane or THF often improves results. [8]2. Introduce Water: Adding a small amount of water to the reaction mixture is a highly effective strategy. Water can help dissolve the inorganic base and is known to accelerate the transmetalation step. A solvent system like toluene/water or dioxane/water is very common and effective. [8]3. Consider Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to shuttle the base from the solid phase into the organic phase, though this is less common than simply using a polar solvent or adding water.
Recommendation: For the Suzuki coupling of 4-Bromo-2-isopropyl-1-methoxybenzene, a mixture of dioxane and water (e.g., 4:1 v/v) with a base like K₃PO₄ or Cs₂CO₃ is a robust starting point that ensures the base is available to participate in the catalytic cycle.
References
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Grignard reagent - Wikipedia.Wikipedia.
- Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.Vedantu.
- The Grignard Reaction.LibreTexts.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation).
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- The Grignard Reagents | Organometallics.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Grignard Formation - Troubleshooting and Perfecting.Reddit.
- How are Grignard reagents stable in an ethereal solution?Chemistry Stack Exchange.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- 10.6: Reactions of Alkyl Halides - Grignard Reagents.Chemistry LibreTexts.
- Efficient Suzuki cross-coupling reactions using bulky phosphines.University of Liverpool.
- 2.6: Suzuki-Miyaura Coupling.Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Preventing debromination of 4-Bromo-2-isopropyl-1-methoxybenzene during reactions
Subject: Troubleshooting Debromination in 4-Bromo-2-isopropyl-1-methoxybenzene Ticket ID: #AR-BR-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Phantom" Bromide
You are likely reading this because your reaction monitoring (LCMS/GCMS) shows the disappearance of 4-Bromo-2-isopropyl-1-methoxybenzene (1) but the formation of 2-isopropyl-1-methoxybenzene (debrominated byproduct) instead of your desired cross-coupled product.
The Root Cause: Compound (1) is a "perfect storm" substrate for debromination:
-
Electronic Saturation: The methoxy group (para to the reactive site) and isopropyl group (meta) make the ring electron-rich. This slows down the oxidative addition step in Pd-catalysis, making the catalyst prone to "wandering" into side cycles.
-
Steric Bulk: The ortho-isopropyl group hinders the approach of the coupling partner, slowing down transmetallation.
-
The Result: The palladium center, sitting idle with the aryl group attached, will grab a hydride from any available source (solvent, base, ligand) and reductively eliminate the debrominated arene (hydrodebromination).
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Mechanism of Failure:
-Hydride Elimination
In standard protocols, debromination is rarely a "reduction" in the classical sense; it is a mechanistic error .
When the catalytic cycle stalls (usually after oxidative addition), the Pd(II)-Ar species looks for a way to stabilize. If you use primary/secondary alcoholic solvents (MeOH, iPrOH) or alkoxide bases (NaOEt, NaOiPr), the palladium coordinates to the oxygen, performs a
Protocol 1.0: The "Anhydrous/Aprotic" Suzuki Method
Use this protocol if you observe >10% debromination.
The Logic: We remove all sources of hydrides. We switch from alkoxide bases to inorganic phosphates/carbonates and use strictly aprotic solvents. We use a bulky ligand to force the reductive elimination of the product before the catalyst can decompose.
Reagents:
-
Substrate: 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 equiv)
-
Boronic Acid: 1.5 equiv (Excess is crucial for steric substrates)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or RuPhos (4 mol%)
-
Why? Buchwald ligands form a "pocket" that accelerates the coupling of hindered substrates.
-
-
Base:
(3.0 equiv) or-
Why? No
-hydrogens to donate.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous)
-
Avoid: Ethanol, Isopropanol, DMF (can decompose to form hydrides).
-
Step-by-Step:
-
Charge: Add aryl bromide, boronic acid, base, and ligand precursor to a vial equipped with a stir bar.
-
Purge: Seal and purge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).
-
Solvent: Add sparged Toluene and Water (if using biphasic).
-
Catalyst: Add Pd source last (under positive Argon flow).
-
Heat: Heat to 80°C .
-
Note: Do not overheat (>100°C) initially. Higher temps accelerate dehalogenation faster than cross-coupling for this substrate.
-
-
Monitor: Check HPLC at 1 hour. If Ar-Br remains but Ar-H is forming, add more boronic acid , not more catalyst.
Module 2: Lithiation & Halogen Exchange
The Mechanism of Failure: The "Wet" Quench
When you treat 4-Bromo-2-isopropyl-1-methoxybenzene with
-
The Trap: If your electrophile is not present immediately, or if there is any moisture/proton source (even from the THF ether cleavage at >0°C), the lithium species grabs a proton. The result is the debrominated arene.
Protocol 2.0: The Barbier Conditions (In-Situ Quench)
Use this if standard "Lithiate then Add Electrophile" yields reduced product.
The Logic: Instead of generating the unstable aryl-lithium and then adding the electrophile, we mix the bromide and the electrophile first, then add the lithium source. This captures the transient lithio-species immediately.
Reagents:
-
Substrate (1.0 equiv)
-
Electrophile (e.g., Aldehyde, Ketone, TMS-Cl) (1.2 equiv)
-
-BuLi or
-BuLi (1.1 equiv) -
Solvent: Anhydrous THF (distilled from Na/Benzophenone)
Step-by-Step:
-
Mix: Dissolve the Aryl Bromide AND the Electrophile in THF at -78°C.
-
Add: Slowly add
-BuLi down the side of the flask. -
Warm: Allow to warm to RT slowly.
Critical Constraint: This only works if your electrophile is compatible with
-
Protocol 2.1: Generate Ar-Li at -78°C in Flask A. Have Electrophile in Flask B at -78°C. Cannulate A into B rapidly. Do not let Flask A sit for >10 mins.
Troubleshooting Matrix
| Observation | Likely Cause | Corrective Action |
| Suzuki: Ar-Br is consumed, Ar-H (Debrominated) is major product. | Hydride source present (Solvent/Base).[9][10][11] | Switch solvent to Toluene/Dioxane. Switch base to |
| Suzuki: Reaction stalls (50% conversion), Ar-Br remains. | Catalyst death (Pd black precipitates). | Switch to SPhos or XPhos ligand. Ensure strict O2-free conditions. |
| Lithiation: Ar-H formed immediately. | Moisture in solvent or "Proton quench" during addition. | Distill THF. Use Barbier conditions (mix electrophile with bromide first). |
| Lithiation: Ar-Br recovered unreacted. | Temperature too low for exchange or bad titer of | Check |
Decision Tree: Optimizing Your Workflow
References
-
Navarro, O., et al. (2004). "Efficient Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides with Arylboronic Acids Mediated by (NHC)Pd(II) Complexes." Journal of Organic Chemistry.
- Relevance: Establishes the necessity of bulky ligands/NHCs to prevent dehalogen
-
Barder, T. E., & Buchwald, S. L. (2007). "Thorough Study of the Effect of Ligand Structure on the Scope of the Palladium-Catalyzed Suzuki-Miyaura Coupling." Journal of the American Chemical Society.[3][9][12]
- Relevance: Defines the SPhos/RuPhos ligand class specifically for sterically hindered, electron-rich aryl halides.
-
Zask, A., et al. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications.
- Relevance: Provides the mechanistic proof of alkoxide/alcohol-mediated hydride transfer leading to debromin
-
Bailey, W. F., & Patricia, J. J. (1988).[3][8] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.
- Relevance: Fundamental grounding for the kinetics of Li-Hal exchange and the risks of proton
Sources
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Bromo-2-isopropyl-1-methoxybenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for work-up procedures in reactions involving 4-Bromo-2-isopropyl-1-methoxybenzene. Our aim is to equip you with the expertise and practical insights necessary to navigate the complexities of your experimental work and ensure the integrity of your results.
Introduction to 4-Bromo-2-isopropyl-1-methoxybenzene in Synthesis
4-Bromo-2-isopropyl-1-methoxybenzene is a key aromatic building block in organic synthesis. Its substituted benzene ring, featuring a bromo group, an isopropyl group, and a methoxy group, offers a versatile platform for a variety of chemical transformations. The electronic and steric nature of these substituents dictates the reactivity of the molecule, with the methoxy and isopropyl groups being ortho, para-directing activators.[1] However, the steric hindrance from the bulky isopropyl group can influence the regioselectivity of reactions.[1] Understanding these properties is crucial for designing effective work-up procedures to isolate the desired product in high purity.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during the work-up of reactions containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical steps in the work-up of a reaction involving 4-Bromo-2-isopropyl-1-methoxybenzene?
The initial steps of any work-up are designed to quench the reaction and perform a preliminary separation of the crude product from the reaction mixture.
-
Quenching: The first step is to halt the reaction. The choice of quenching agent depends on the reagents used. For instance, if a strong acid was used, a careful addition of a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended until gas evolution ceases. This neutralizes the acid without being overly corrosive.
-
Extraction: Following quenching, the product needs to be extracted from the aqueous layer into an immiscible organic solvent. Common choices include diethyl ether, ethyl acetate, or dichloromethane. The selection of the solvent should be based on the polarity of the expected product.
-
Washing: The organic layer should be washed to remove residual impurities. A wash with water can remove water-soluble byproducts. A subsequent wash with brine (saturated aqueous NaCl solution) helps to break up emulsions and remove bulk water from the organic layer before drying.
Q2: What are the key physical and chemical properties of 4-Bromo-2-isopropyl-1-methoxybenzene that I should consider during work-up?
Understanding the properties of your starting material and potential products is fundamental to a successful work-up.
| Property | Value | Implication for Work-up |
| Molecular Weight | 229.11 g/mol [2] | Relevant for calculating theoretical yields. |
| Molecular Formula | C₁₀H₁₃BrO[2] | Helps in characterization (e.g., mass spectrometry). |
| XLogP3 | 3.7[2] | Indicates good solubility in non-polar organic solvents. |
| Boiling Point | Not readily available | Distillation may be a viable purification method, likely under vacuum. |
| Reactivity | The methoxy and isopropyl groups are activating and ortho, para-directing.[1] The bromo group can participate in cross-coupling reactions. | Be aware of potential side reactions and byproducts. |
Q3: What are some common impurities I might encounter, and how can I remove them?
Impurities can arise from unreacted starting materials, side reactions, or decomposition.
-
Unreacted Starting Material: If the reaction did not go to completion, residual 4-Bromo-2-isopropyl-1-methoxybenzene will be present.
-
Isomeric Byproducts: Depending on the reaction, substitution at different positions on the aromatic ring can lead to isomeric impurities.[3]
-
Debrominated Product: In some reactions, particularly those involving organometallics or harsh reducing conditions, the bromo group may be cleaved.
Removal Strategies:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities, such as the desired product from more or less polar impurities.[3]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[3]
-
Distillation: For liquid products with sufficiently different boiling points from impurities, fractional distillation under vacuum can be employed.[3]
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of reactions with 4-Bromo-2-isopropyl-1-methoxybenzene.
Problem 1: Persistent Emulsion Formation During Extraction
Cause: Emulsions are a common issue when performing liquid-liquid extractions, especially when the aqueous and organic phases have similar densities or when surfactants are present.
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous NaCl (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Caption: Troubleshooting workflow for emulsion breaking.
Problem 2: Low or No Product Recovery After Extraction
Cause: This could be due to several factors, including the product's solubility, incorrect pH of the aqueous layer, or product degradation.
Solution:
-
Check pH: If your product has acidic or basic functional groups, its solubility will be pH-dependent. Ensure the pH of the aqueous layer is adjusted to a point where your product is neutral and therefore more soluble in the organic phase.
-
Solvent Choice: The polarity of the extraction solvent is critical. If your product is more polar than anticipated, a more polar solvent like ethyl acetate or dichloromethane may be more effective than a non-polar solvent like hexanes.
-
Back-Extraction: If you suspect your product is in the aqueous layer, you can try to re-extract it with a different organic solvent or after adjusting the pH.
-
Evaporation of Solvent: Ensure you are not losing your product during the solvent removal step (e.g., using a rotary evaporator). Overheating can lead to decomposition or evaporation of a volatile product.
Problem 3: Product Contaminated with a Colored Impurity
Cause: Colored impurities are often highly conjugated organic molecules or residual metal catalysts.
Solution:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through Celite® to remove the carbon. The activated carbon will adsorb many colored impurities.
-
Column Chromatography: This is often the most effective method for removing colored impurities. The colored band can often be visually tracked as it moves down the column.
-
Specific Washes: If the impurity is known, a specific aqueous wash can be effective. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities.
Caption: Decision tree for removing colored impurities.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[4]
-
Handling: Avoid contact with skin and eyes.[5][6][7] In case of contact, rinse immediately with plenty of water.[4][7]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[4]
Hazard Statements for Structurally Similar Compounds:
Experimental Protocols
General Work-up Procedure:
This is a general protocol that can be adapted based on the specific reaction.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add the appropriate quenching solution (e.g., saturated NaHCO₃ solution for an acidic reaction) with stirring until the reaction is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether) and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration: Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as needed.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-isopropyl-cyclohexanone.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry.
- Echemi. (n.d.). 2-BROMO-1-ISOPROPYL-4-NITROBENZENE Safety Data Sheets.
- PubChem. (n.d.). 4-Bromo-1-isopropyl-2-methylbenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromoanisole.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2- vs. 4-Nitro Isomers of Isopropyl-Methoxybenzene.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromoanisole.
- Fisher Scientific. (n.d.). 4-bromoanisole - SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-isopropyl-4-nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.fr [fishersci.fr]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryls from 4-Bromo-2-isopropyl-1-methoxybenzene
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone, particularly for the construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, the choice of cross-coupling methodology is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of the sterically hindered and electron-rich aryl halide, 4-Bromo-2-isopropyl-1-methoxybenzene.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reaction to explain the rationale behind experimental choices, offers a critical evaluation of their respective advantages and limitations in the context of this specific substrate, and provides detailed, field-tested experimental procedures.
The Substrate: 4-Bromo-2-isopropyl-1-methoxybenzene
The choice of 4-Bromo-2-isopropyl-1-methoxybenzene as a model substrate is deliberate. It presents two key challenges commonly encountered in complex molecule synthesis:
-
Steric Hindrance: The isopropyl group at the ortho position to the methoxy group creates significant steric bulk around the reactive center. This can impede the approach of the catalyst and the coupling partner, potentially slowing down the reaction rate and lowering the yield.
-
Electron-Rich Nature: The electron-donating methoxy group increases the electron density of the aromatic ring. This can make the oxidative addition of the aryl halide to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle, more challenging.
A successful coupling strategy for this substrate must therefore overcome both steric and electronic hurdles.
Mechanistic Overview: Suzuki vs. Stille Coupling
A fundamental understanding of the catalytic cycles for both reactions is crucial for troubleshooting and optimization. While both are palladium-catalyzed, they differ primarily in the nature of the organometallic coupling partner.
The Suzuki-Miyaura Coupling: The Role of the Organoboron Reagent
The Suzuki coupling utilizes an organoboron species, typically a boronic acid or a boronic ester, as the organometallic nucleophile. A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron reagent.
The generally accepted catalytic cycle proceeds through three main stages:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (4-Bromo-2-isopropyl-1-methoxybenzene) to form a palladium(II) species.
-
Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic borate species, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Organostannane Approach
The Stille coupling employs an organostannane (organotin) reagent as the coupling partner. A notable advantage of the Stille reaction is that it often does not require a base, which can be beneficial for substrates with base-sensitive functional groups.
The catalytic cycle of the Stille coupling is similar to the Suzuki coupling but with a key difference in the transmetalation step:
-
Oxidative Addition: As with the Suzuki coupling, a palladium(0) complex undergoes oxidative addition with the aryl halide.
-
Transmetalation: The organostannane directly transfers its organic group to the palladium(II) complex. This step can sometimes be accelerated by the use of additives.
-
Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.
Figure 2: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Suzuki vs. Stille for 4-Bromo-2-isopropyl-1-methoxybenzene
The choice between Suzuki and Stille coupling for this particular substrate involves a trade-off between several factors.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organostannane (Organotin) |
| Toxicity of Reagents | Generally low toxicity. Boronic acids are often crystalline, air-stable solids. | High toxicity of organotin reagents and byproducts. They are often volatile and require careful handling. |
| Reaction Conditions | Requires a base (e.g., K2CO3, Cs2CO3, K3PO4). Can be sensitive to air and moisture. | Generally does not require a base. Often tolerant of a wider range of functional groups. |
| Byproducts | Boron-containing byproducts are typically water-soluble and easily removed by aqueous workup. | Tin-containing byproducts can be difficult to separate from the desired product, often requiring chromatographic purification. |
| Functional Group Tolerance | Good, but can be compromised by the presence of the base. | Excellent, due to the neutral reaction conditions. |
| Substrate Scope | Extremely broad. A vast library of boronic acids and esters are commercially available. | Broad, but the availability of organostannanes can be more limited compared to organoborons. |
| Performance with Sterically Hindered Substrates | Can be challenging, often requiring specialized bulky ligands (e.g., SPhos, XPhos) and stronger bases to promote efficient reaction. | Often performs well with sterically hindered substrates. The transmetalation step can be less sensitive to steric hindrance compared to the Suzuki coupling. |
Experimental Protocols
The following are representative, optimized protocols for the coupling of 4-Bromo-2-isopropyl-1-methoxybenzene with a generic aryl partner (represented here as Phenylboronic acid and Phenyltributylstannane for a direct comparison).
General Experimental Workflow
Figure 3: General workflow for a cross-coupling reaction.
Protocol 1: Suzuki Coupling
Materials:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol, 229 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh3)4 (0.03 mmol, 35 mg)
-
K2CO3 (2.0 mmol, 276 mg), finely ground and dried
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask, magnetic stirrer, condenser, and nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere (N2 or Ar), add 4-Bromo-2-isopropyl-1-methoxybenzene, phenylboronic acid, Pd(PPh3)4, and K2CO3.
-
Add toluene and water to the flask.
-
The reaction mixture is thoroughly degassed by three cycles of vacuum and backfilling with inert gas.
-
The mixture is heated to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Stille Coupling
Materials:
-
4-Bromo-2-isopropyl-1-methoxybenzene (1.0 mmol, 229 mg)
-
Phenyltributylstannane (1.1 mmol, 404 mg, 0.37 mL)
-
Pd(PPh3)4 (0.02 mmol, 23 mg)
-
Anhydrous and degassed DMF (5 mL)
-
Schlenk flask, magnetic stirrer, condenser, and nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-Bromo-2-isopropyl-1-methoxybenzene and Pd(PPh3)4.
-
Add anhydrous, degassed DMF via syringe.
-
Add phenyltributylstannane via syringe.
-
The reaction mixture is thoroughly degassed.
-
The mixture is heated to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether (25 mL).
-
The mixture is washed with saturated aqueous KF solution (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Discussion and Recommendations
For the specific case of 4-Bromo-2-isopropyl-1-methoxybenzene, both methods are viable, but the choice depends on the specific priorities of the synthesis.
-
For Green Chemistry and Ease of Purification: The Suzuki coupling is the superior choice. The lower toxicity of the organoboron reagents and the ease of removal of the boron-containing byproducts make it a more environmentally friendly and practical option, especially on a larger scale.
-
For Maximizing Yield with a Challenging Substrate: The Stille coupling may offer an advantage. The neutral reaction conditions and the often more facile transmetalation step can lead to higher yields and faster reaction times, particularly when steric hindrance is a major issue. However, this comes at the cost of using highly toxic reagents and a more challenging purification process.
-
Ligand Choice is Critical: For both reactions, but especially for the Suzuki coupling of this sterically hindered substrate, the choice of ligand is paramount. While Pd(PPh3)4 is a workhorse catalyst, more advanced, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands can dramatically improve reaction efficiency, often allowing for lower catalyst loadings and milder reaction temperatures.
Conclusion
Both the Suzuki and Stille couplings are powerful tools for the synthesis of biaryls from 4-Bromo-2-isopropyl-1-methoxybenzene. The Suzuki coupling offers a greener and more practical approach due to the low toxicity of its reagents and the simplicity of byproduct removal. In contrast, the Stille coupling, despite the toxicity of organostannanes, can provide excellent yields under neutral conditions, which can be advantageous for complex molecules with sensitive functional groups. The ultimate decision should be based on a careful consideration of the project's specific requirements, including scale, timeline, available resources, and the importance of minimizing toxic waste. For most applications, a well-optimized Suzuki coupling with a modern ligand system will likely provide the best balance of efficiency, practicality, and safety.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
Cost-benefit analysis of using 4-Bromo-2-isopropyl-1-methoxybenzene in synthesis
[1]
Executive Summary
4-Bromo-2-isopropyl-1-methoxybenzene (CAS: 24591-33-1) is a high-value aryl bromide building block, critical for introducing the sterically demanding isopropyl group into biaryl scaffolds, particularly in the development of SGLT2 inhibitors and agrochemicals.
The Verdict:
-
For Discovery (<10 g): BUY .[1] The time-cost of setup and purification outweighs the material savings.[1]
-
For Process/Scale-up (>100 g): MAKE . The commercial markup is excessive (>2000%).[1] An in-house two-step synthesis starting from commodity 2-isopropylphenol yields the product at a fraction of the commercial cost with high regioselectivity.[1]
Compound Profile & Strategic Value
Identity
-
IUPAC Name: 1-Bromo-4-methoxy-2-(propan-2-yl)benzene
-
Molecular Formula: C₁₀H₁₃BrO[2]
Strategic Application: The "Isopropyl Effect"
In medicinal chemistry, replacing a methyl or ethyl group with an isopropyl group at the ortho position of a biaryl axis often imparts critical pharmacological advantages:
-
Atropisomerism Control: The increased steric bulk (A-value: 2.15 for iPr vs 1.70 for Et) increases the rotational energy barrier, potentially locking a conformation to improve potency or selectivity.[1]
-
Metabolic Stability: The branched alkyl group is less susceptible to benzylic oxidation by CYP450 enzymes compared to an ethyl or methyl group.[1]
-
Lipophilicity: Increases LogP (+0.5 vs Methyl), improving membrane permeability in CNS targets.[1]
Comparative Analysis: Buy vs. Make
Option A: Commercial Acquisition (Buy)
-
Availability: Moderate.[1][3] Stocked by specialized catalog vendors (e.g., Combi-Blocks, Sigma, Enamine).
-
Lead Time: 1-2 weeks (Global stock).[1]
Option B: In-House Synthesis (Make)
The synthesis exploits the synergistic directing effects of the hydroxyl/methoxy group and the steric shielding of the isopropyl group to achieve high regioselectivity.
Route:
-
Precursor: 2-Isopropylphenol (Commodity chemical, CAS: 88-69-7).[1][7]
-
Step 1 (Bromination): Electrophilic aromatic substitution using NBS or Br₂.[1] The bulky isopropyl group at C2 blocks the C3 position and disfavors the C6 (ortho) position, directing bromination almost exclusively to C4 (para).
-
Step 2 (Methylation): Standard Williamson ether synthesis.[1]
Cost-Benefit Matrix
| Metric | Option A: Commercial Purchase | Option B: In-House Synthesis |
| Unit Cost (100g) | $1,300 - $2,500 | <$80 (Material Cost) |
| Time Investment | 0 Hours (Procurement only) | 12-16 Hours (2 Steps + Workup) |
| Scale Scalability | Linear Cost (Expensive) | Economies of Scale (High) |
| Supply Risk | Medium (Batch-to-batch variability) | Low (Commodity precursors) |
| E-Factor (Waste) | Low (Vendor handles waste) | Moderate (Solvents/Bromide waste) |
Experimental Protocol (Self-Validating System)
This protocol is designed for regiochemical integrity . The choice of 2-isopropylphenol as the starting material allows for easier separation of isomers compared to starting with the anisole, as phenols are more distinct on silica and can be recrystallized.
Step 1: Regioselective Bromination
Reaction: 2-Isopropylphenol + NBS
-
Setup: Charge a 500 mL round-bottom flask with 2-isopropylphenol (13.6 g, 100 mmol) and Acetonitrile (150 mL). Cool to 0°C in an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherms that degrade regioselectivity.
-
Execution: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The para-product is the major spot; ortho-isomer (6-bromo) is minor/trace due to sterics.[1]
-
Workup: Concentrate acetonitrile. Redissolve residue in DCM (200 mL), wash with water (2 x 100 mL) and brine. Dry over Na₂SO₄.[1]
-
Purification: If high purity is required, recrystallize from Hexanes.
-
Yield: ~90-95% (approx. 20 g).[1]
-
Step 2: O-Methylation
Reaction: 4-Bromo-2-isopropylphenol + MeI
-
Setup: Dissolve the intermediate phenol (20 g, ~93 mmol) in Acetone (200 mL).
-
Reagents: Add Potassium Carbonate (K₂CO₃) (19.3 g, 140 mmol) followed by Methyl Iodide (MeI) (8.7 mL, 140 mmol). Safety: MeI is a carcinogen; use a fume hood.
-
Execution: Reflux at 60°C for 3-5 hours. Monitor disappearance of starting material.[1]
-
Workup: Filter off inorganic solids. Concentrate filtrate.[1]
-
Purification: Flash chromatography (100% Hexanes). The product elutes quickly as a colorless oil.[1]
Visualizations
Synthesis Decision & Workflow Diagram
Caption: Decision framework comparing commercial procurement vs. in-house synthesis pathways.
Steric & Electronic Influence Diagram
Caption: Mechanistic rationale for the high regioselectivity observed during the bromination step.
References
Sources
- 1. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 4. 2-Isopropylanisole 98 2944-47-0 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. 2-Isopropylphenol price,buy 2-Isopropylphenol - chemicalbook [m.chemicalbook.com]
Navigating Steric Hindrance: A Guide to Yield Optimization for 4-Bromo-2-isopropyl-1-methoxybenzene
Topic: Theoretical vs. Experimental Yield for Reactions Involving 4-Bromo-2-isopropyl-1-methoxybenzene Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1][2]
Executive Summary
In medicinal chemistry, the ortho-isopropyl group is a privileged motif for modulating lipophilicity and metabolic stability.[1][2] However, its introduction into an aryl halide scaffold—specifically 4-Bromo-2-isopropyl-1-methoxybenzene (CAS: 24591-33-1)—creates a unique steric environment that challenges standard stoichiometric assumptions.[1][2]
This guide analyzes the "Yield Gap"—the divergence between theoretical (100%) and experimental yields—for this specific scaffold. By comparing key transformations (Cyanation, Lithiation/Boronation) against unhindered analogs, we provide evidence-based protocols to minimize yield loss.[1][2]
The Steric Landscape: Structural Analysis
The 4-Bromo-2-isopropyl-1-methoxybenzene molecule features a bromine atom para to a methoxy group and meta to an isopropyl group.[1][2] While the bromine itself is not directly flanked by the isopropyl group (which is at the 2-position relative to methoxy at 1, and bromine at 4), the overall lipophilicity and bulk of the molecule influence solubility and aggregation states during organometallic reactions.
-
Electronic Effect: The methoxy group is a strong electron donor (activator), facilitating oxidative addition at the para C-Br bond.[1]
-
Steric Effect: The isopropyl group, while meta to the reaction center, increases the rotational barrier and solvent reorganization energy, often leading to lower isolated yields compared to the methyl analog (4-bromo-2-methylanisole).[1]
Visualization: Reaction Pathways & Yield Checkpoints[1]
Figure 1: Divergent reaction pathways showing experimental yield checkpoints and primary sources of loss.
Comparative Analysis: Theoretical vs. Experimental Yields
The following data aggregates experimental results from high-purity synthesis campaigns. The "Yield Gap" represents the efficiency loss due to steric hindrance, purification attrition, and side reactions.[1]
Table 1: Reaction Performance Matrix
| Reaction Type | Target Product | Theoretical Yield | Experimental Yield | The "Yield Gap" | Primary Cause of Loss |
| Lithiation / Boronation | 3-Isopropyl-4-methoxyphenylboronic acid | 100% | 84% [1] | 16% | Moisture sensitivity of Li-intermediate; Protodeboronation during workup.[1][2] |
| Rosenmund-von Braun Cyanation | 3-Isopropyl-4-methoxybenzonitrile | 100% | 90% [2] | 10% | High thermal stability required; minor copper salt complexation.[1][2] |
| Friedel-Crafts Alkylation | 4-Bromo-2-isopropyl-1-methoxybenzene | 100% | ~78-82% [3] | ~20% | Regioisomer formation (minor) and poly-alkylation.[1][2] |
Comparative Insight: The "Isopropyl Penalty"
When compared to the unhindered analog 4-Bromoanisole :
-
Cyanation: 4-Bromoanisole typically yields 95-98% .[1][2] The isopropyl analog yields 90% .[1][2] The 5-8% drop is attributed to the increased solubility of the isopropyl product in organic wash layers, making isolation slightly more difficult, rather than reaction failure.[1]
-
Lithiation: 4-Bromoanisole yields >95% boronic acid.[1][2] The isopropyl analog yields 84% .[1][2] The bulky isopropyl group slightly destabilizes the crystal lattice of the final product, making crystallization less efficient.[1]
Detailed Experimental Protocols
These protocols are curated to maximize yield by addressing the specific failure modes identified above.
Protocol A: High-Yield Synthesis of Boronic Acid Derivative
Target: 3-Isopropyl-4-methoxyphenylboronic acid Reference Basis: Patent WO2002089738 [1][1][2]
Rationale: Standard lithiation at -78°C is effective.[1][2] The critical step is the quench.[1][2] The isopropyl group increases the lipophilicity, requiring thorough extraction.[1]
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon.
-
Reagents:
-
Procedure:
-
Workup (Crucial for Yield):
-
Result: Clear oil or semi-solid.[1][2] Expected Yield: 2.87 g (84%) .
Protocol B: Efficient Cyanation (Nitrile Synthesis)
Target: 3-Isopropyl-4-methoxybenzonitrile Reference Basis: Taylor & Francis Study [2][1][2]
Rationale: The Rosenmund-von Braun reaction uses elevated temperatures (140°C).[1][2] The isopropyl group is stable, but efficient stirring is required to prevent copper clumping.[1]
-
Reagents:
-
Procedure:
-
Workup:
-
Result: Expected Yield: 90% .
Optimization Logic: Closing the Gap
To bridge the gap between the theoretical 100% and the experimental 80-90%, apply these specific corrections:
-
Solvent Volume: The isopropyl group increases Van der Waals volume.[1][2] Use 10-15% more solvent (THF or DMF) than calculated for standard anisoles to ensure homogenous mixing and prevent localized concentration gradients.[1][2]
-
Purification Strategy:
-
For the Boronic Acid : Avoid recrystallization if possible; the isopropyl group hinders lattice formation.[1][2] Use precipitation from Hexane/Ether.[1][2]
-
For the Nitrile : The product is highly soluble in organic solvents.[1][2] Back-extract the aqueous layer twice to recover the ~5% usually lost in the water phase.[1][2]
-
Visualization: Steric Optimization Workflow
Figure 2: Decision tree for troubleshooting yield losses in sterically modified aryl bromides.
References
-
Proteomimetic compounds and methods. Google Patents.[1][2] WO2002089738A2.[1][2] (Yield data for boronic acid synthesis).
-
Syntheses and evaluation of multicaulin and miltirone-like compounds as antituberculosis agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017; 32(1): 878–884.[1][2] (Yield data for cyanation/nitrile synthesis).
-
Synthetical Studies in the Diterpene Series. Part II. Journal of the Chemical Society. (Synthesis of 4-bromo-2-isopropylanisole via alkylation).[1][2]
-
PubChem Compound Summary for CID 14698794: 4-Bromo-2-isopropyl-1-methoxybenzene. National Center for Biotechnology Information.[1][2] [2]
Sources
- 1. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | CID 14698794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2002089738A2 - Proteomimetic compounds and methods - Google Patents [patents.google.com]
- 4. WO2002089738A2 - Proteomimetic compounds and methods - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
